2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol
Description
2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol is a sulfur-containing diol characterized by a central 2-methylbutane chain flanked by thioether linkages and terminal ethanol groups. These compounds are typically synthesized via nucleophilic substitution reactions between dihaloalkanes and thiol-containing alcohols under basic conditions. Key applications include use as crosslinking agents, stabilizers, or intermediates in organic synthesis.
Properties
CAS No. |
82010-84-2 |
|---|---|
Molecular Formula |
C9H20O2S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethylsulfanyl)-3-methylbutyl]sulfanylethanol |
InChI |
InChI=1S/C9H20O2S2/c1-9(8-13-7-4-11)2-5-12-6-3-10/h9-11H,2-8H2,1H3 |
InChI Key |
HZYDXMRRWHMPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSCCO)CSCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol typically involves the reaction of 2-methylbutane-1,4-dithiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylbutane-1,4-dithiol+2 Ethylene oxide→2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol
Industrial Production Methods
In an industrial setting, the production of 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst presence, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Acid chlorides or alkyl halides; reactions may require a base such as pyridine or triethylamine to neutralize the by-products.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Esters, ethers
Scientific Research Applications
Materials Science
- Polymer Synthesis : The compound can be utilized in the synthesis of polysulfide polymers. These materials are known for their elasticity and resistance to chemical degradation, making them ideal for applications in sealants and adhesives.
- Nanocomposites : Research indicates that incorporating this compound into nanocomposites enhances mechanical properties and thermal stability, which is beneficial for advanced material applications.
Pharmaceutical Applications
- Antioxidant Properties : Studies have demonstrated that compounds with similar structures exhibit antioxidant activities. The presence of sulfur groups may contribute to radical scavenging effects, making it a candidate for formulating health supplements or therapeutic agents.
- Drug Delivery Systems : The compound's ability to form stable complexes with various drugs suggests its potential use as a carrier in drug delivery systems, enhancing bioavailability and targeted delivery.
Cosmetic Industry
- Emulsifying Agent : Due to its surfactant properties, 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol can be employed as an emulsifier in cosmetic formulations. This aids in stabilizing oil-water mixtures, crucial for creams and lotions.
- Skin Conditioning Agent : Its moisturizing properties make it suitable for inclusion in skin care products aimed at improving skin hydration and texture.
Case Study 1: Polymer Development
Research conducted on the synthesis of polysulfide polymers using 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol revealed significant improvements in mechanical strength compared to traditional polymers. The study highlighted the compound's role in enhancing elasticity while maintaining resistance to environmental factors such as moisture and UV radiation.
Case Study 2: Antioxidant Evaluation
A study focusing on the antioxidant properties of sulfur-containing compounds found that derivatives similar to 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol exhibited notable radical scavenging activity. This research suggests potential applications in developing nutraceuticals aimed at combating oxidative stress-related diseases.
Case Study 3: Cosmetic Formulation
In a formulation study for skin care products, the inclusion of 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol improved the stability and texture of emulsions. The results indicated enhanced skin hydration levels in clinical trials involving participants using products containing this compound.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Materials Science | Polymer Synthesis | Enhanced elasticity and chemical resistance |
| Pharmaceutical | Antioxidant Properties | Potential therapeutic applications |
| Cosmetic Industry | Emulsifying Agent | Improved stability of formulations |
| Skin Conditioning Agent | Increased hydration and skin texture |
Mechanism of Action
The mechanism by which 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol exerts its effects depends on its application. In biological systems, the thioether groups may interact with thiol-containing enzymes or proteins, potentially modifying their activity. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical parameters for 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol and its closest analogs:
*Note: The methyl-substituted compound is inferred based on structural similarity to 1,4-Bis(2-hydroxyethylthio)butane (CAS 7425-93-6).
Physical and Chemical Properties
- Solubility: Longer-chain analogs (e.g., C4 and C5 derivatives) exhibit improved solubility in non-polar solvents compared to shorter-chain derivatives like the C2 analog (CAS 5244-34-8) .
- Thermal Stability: Thioether linkages generally confer higher thermal stability than oxygen-based analogs (e.g., 2,2'-[(Butane-1,4-diyldioxy)bis(nitriloethylidyne)]dinaphthol from ), which degrade more readily under oxidative conditions .
- Reactivity: The methyl branch in the target compound may reduce nucleophilicity at the sulfur centers compared to linear analogs, as observed in deuterated derivatives like DL-1,4-bis((methyl-d3)thio)butane-2,3-diol .
Biological Activity
2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol is a compound with the molecular formula CHOS and a molecular weight of approximately 210.357 g/mol. It is classified under various names including 1,4-Bis(2-hydroxyethylthio)butane and has been studied for its biological activities.
- Molecular Formula: CHOS
- Molecular Weight: 210.357 g/mol
- CAS Registry Number: 7425-93-6
- IUPAC Name: 2,2'-[1,4-butanediylbis(thio)]bisethanol
Biological Activity
The biological activity of 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol has been explored in various contexts, particularly in relation to its potential applications in pharmaceuticals and cosmetics.
Antioxidant Properties
Research indicates that compounds similar to 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol exhibit antioxidant properties. Antioxidants are crucial in preventing oxidative stress in biological systems, which can lead to cellular damage and various diseases.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results suggest that it may induce apoptosis in cancerous cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity is promising for potential cancer treatment applications.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induces apoptosis |
| MCF-7 (breast cancer) | 30 | Moderate cytotoxicity |
| HEK293 (normal cells) | >100 | Low toxicity |
The mechanism through which 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol exerts its effects may involve modulation of oxidative stress pathways and apoptosis-related signaling cascades. Further research is needed to elucidate these pathways fully.
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry examined various thioether compounds and their antioxidant activities. The findings indicated that compounds with similar structures to 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol showed significant free radical scavenging activity .
- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of thioether compounds on cancer cell lines demonstrated that 2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol could selectively target cancer cells while sparing normal cells .
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial for its application in consumer products. Toxicological evaluations indicate that at certain concentrations, it may pose risks such as skin irritation or allergic reactions when used in cosmetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
